molecular formula C26H21N3O4 B1684606 Lestaurtinib CAS No. 111358-88-4

Lestaurtinib

Numéro de catalogue B1684606
Numéro CAS: 111358-88-4
Poids moléculaire: 439.5 g/mol
Clé InChI: UIARLYUEJFELEN-LROUJFHJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lestaurtinib, also known as CEP-701, is a tyrosine kinase inhibitor that is structurally related to staurosporine . It is a semisynthetic derivative of the indolocarbazole K252a and has been investigated as a treatment for various types of cancer . It is an inhibitor of the kinases FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (trk) A (TrkA), TrkB, and TrkC .


Molecular Structure Analysis

The molecular structure of Lestaurtinib is C26H21N3O4 . The average weight is 439.471 g/mol .


Chemical Reactions Analysis

Lestaurtinib has been identified as a potent inhibitor of anaplastic thyroid cancer cell lines . It has demonstrated a potent antiproliferative effect in vitro at nanomolar concentrations . Furthermore, Lestaurtinib has shown the ability to prevent cell migration and colony formation from single cells .


Physical And Chemical Properties Analysis

Lestaurtinib is a small molecule with a chemical formula of C26H21N3O4 . The average weight is 439.471 g/mol . It is highly protein-bound, especially to α-1 acid glycoprotein . It is metabolized by the liver P450 (CYP34A) enzyme system .

Applications De Recherche Scientifique

1. Acute Myeloid Leukemia (AML) Treatment

  • Application Summary : Lestaurtinib, also known as CEP701, is a FLT3 inhibitor used as a first-line treatment for older patients with AML who are not considered fit for intensive chemotherapy . FLT3 mutations are present in approximately one third of patients with AML and are associated with adverse prognosis .
  • Methods of Application : Lestaurtinib was administered orally for 8 weeks, initially at a dose of 60 mg twice daily, escalating to 80 mg twice daily .
  • Results : Clinical activity was seen in 3 (60%) of 5 patients with mutated FLT3 and 5 (23%) of 22 evaluable wild-type FLT3 patients . Clinical responses occurred where the presence of sustained FLT3-inhibitory drug levels were combined with in vitro cytotoxic sensitivity of blasts to lestaurtinib .

2. Treatment of Various Cancers

  • Application Summary : Lestaurtinib has undergone clinical trials for the treatment of various cancers, including pancreatic and prostate cancers, V617F JAK2 positive polycythemia vera and essential thrombocytosis, and refractory neuroblastoma .
  • Methods of Application : The specific methods of application vary depending on the type of cancer being treated. In general, lestaurtinib is administered orally .
  • Results : The results vary depending on the type of cancer. For example, in vivo trials demonstrated a 50–70% reduction in tumor burden for xenografted pancreatic and prostate cancers .

3. Anaplastic Thyroid Cancer (ATC) Treatment

  • Application Summary : Lestaurtinib is a potent inhibitor of ATC cell line models .

4. Myeloproliferative Disorders Treatment

  • Application Summary : Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders .
  • Results : Erythroid cells expanded from primary CD34+ cells from patients with myeloproliferative disorders were inhibited by lestaurtinib at concentrations of 100 nM or more in 15 of 18 subjects, with concomitant inhibition of phosphorylation of STAT5 and other downstream effectors of JAK2 .

5. Breast Cancer Treatment

  • Application Summary : Lestaurtinib has been identified in drug repurposing screens as a potential treatment for breast cancer .

6. Chronic Myelogenous Leukemia (CML) Treatment

  • Application Summary : Lestaurtinib has been studied as a potential treatment for chronic myelogenous leukemia (CML) .

7. Myeloproliferative Disorders Treatment

  • Application Summary : Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders .
  • Results : Erythroid cells expanded from primary CD34+ cells from patients with myeloproliferative disorders were inhibited by lestaurtinib at concentrations of 100 nM or more in 15 of 18 subjects, with concomitant inhibition of phosphorylation of STAT5 and other downstream effectors of JAK2 .

8. Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia

  • Application Summary : Lestaurtinib has been studied in the context of resistance to FLT3 inhibitors in acute myeloid leukemia (AML) .

9. Neuroblastoma Treatment

  • Application Summary : Lestaurtinib has undergone clinical trials for the treatment of refractory neuroblastoma .

Safety And Hazards

In case of exposure, it is recommended to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Orientations Futures

Lestaurtinib has undergone clinical trials for the treatment of various cancers, including pancreatic and prostate cancers, V617F JAK2 positive polycythemia vera and essential thrombocytosis, and refractory neuroblastoma . The most significant effort was invested in developing lestaurtinib for the treatment of acute myelogenous leukemia (AML) . Future research may focus on its potential as a targeted therapy for various types of cancer .

Propriétés

IUPAC Name

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARLYUEJFELEN-LROUJFHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046778
Record name Lestaurtinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3.
Record name Lestaurtinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lestaurtinib

CAS RN

111358-88-4
Record name Lestaurtinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111358-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lestaurtinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lestaurtinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lestaurtinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LESTAURTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lestaurtinib
Reactant of Route 2
Lestaurtinib
Reactant of Route 3
Lestaurtinib
Reactant of Route 4
Lestaurtinib
Reactant of Route 5
Lestaurtinib
Reactant of Route 6
Lestaurtinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.